molecular formula C19H36BNO4Sn B14050864 (E)-4-Methyl-2,6-dioxo-8-(2-(tributylstannyl)vinyl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

(E)-4-Methyl-2,6-dioxo-8-(2-(tributylstannyl)vinyl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

Cat. No.: B14050864
M. Wt: 472.0 g/mol
InChI Key: LXVIWBYGSJGGOH-UHFFFAOYSA-N
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Description

trans-2-(Tributyltin)vinylboronic acid MIDA ester: is a chemical compound with the empirical formula C19H36BNO4Sn and a molecular weight of 472.01 g/mol . This compound is a derivative of vinylboronic acid, where the boronic acid group is protected by a MIDA (N-methyliminodiacetic acid) ester, and the vinyl group is substituted with a tributyltin moiety. The compound is known for its stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Tributyltin)vinylboronic acid MIDA ester typically involves the following steps:

    Formation of Vinylboronic Acid: The initial step involves the synthesis of vinylboronic acid, which can be achieved through hydroboration of acetylene followed by oxidation.

    Protection with MIDA Ester: The vinylboronic acid is then protected using N-methyliminodiacetic acid (MIDA) to form the MIDA ester.

    Substitution with Tributyltin: The final step involves the substitution of the vinyl group with a tributyltin moiety.

Industrial Production Methods: Industrial production of trans-2-(Tributyltin)vinylboronic acid MIDA ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Uniqueness: trans-2-(Tributyltin)vinylboronic acid MIDA ester is unique due to the presence of the tributyltin moiety, which enhances its stability and reactivity in cross-coupling reactions. This makes it a valuable reagent in organic synthesis and material science .

Properties

Molecular Formula

C19H36BNO4Sn

Molecular Weight

472.0 g/mol

IUPAC Name

5-methyl-1-[(E)-2-tributylstannylethenyl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione

InChI

InChI=1S/C7H9BNO4.3C4H9.Sn/c1-3-8-9(2,4-6(10)12-8)5-7(11)13-8;3*1-3-4-2;/h1,3H,4-5H2,2H3;3*1,3-4H2,2H3;

InChI Key

LXVIWBYGSJGGOH-UHFFFAOYSA-N

Isomeric SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)/C=C/[Sn](CCCC)(CCCC)CCCC

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C=C[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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